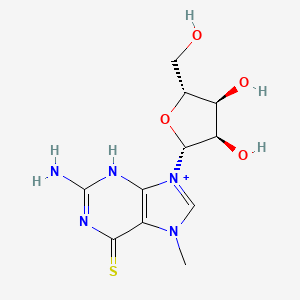

7-Methyl-6-thioguanosine

Descripción

Propiedades

Fórmula molecular |

C11H16N5O4S+ |

|---|---|

Peso molecular |

314.34 g/mol |

Nombre IUPAC |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-thione |

InChI |

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/p+1/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

RFHIWBUKNJIBSE-KQYNXXCUSA-O |

SMILES isomérico |

CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canónico |

CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Principle of Action of Thioguanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of action for thioguanine derivatives, focusing on the therapeutically relevant compound 6-thioguanine. It addresses a common point of confusion by first clarifying the role of 7-methyl-6-thioguanosine, a related but functionally distinct molecule.

Clarification: this compound (MESG) vs. 6-Thioguanine (6-TG)

It is crucial to distinguish between this compound (MESG) and 6-thioguanine (6-TG), as they have fundamentally different applications in scientific research.

-

This compound (MESG): MESG is a chromogenic substrate used in biochemical assays.[1][2][3] Its principle of action is based on its enzymatic conversion by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate (Pi) into 7-methyl-6-thioguanine and ribose-1-phosphate.[2][4] This reaction leads to a measurable shift in absorbance, allowing for the quantification of phosphate or the activity of enzymes such as phosphatases and GTPases.[2][4] It is a tool for in vitro diagnostics and research, not a therapeutic agent.

-

6-Thioguanine (6-TG): 6-TG is a purine analogue and an antimetabolite drug used in the treatment of various cancers, particularly leukemias, and autoimmune diseases.[5][6][7] Its principle of action is complex, involving intracellular metabolic activation to exert its cytotoxic and immunosuppressive effects.[6][8] This document will now focus in-depth on the multifaceted mechanism of action of 6-thioguanine.

Core Principle of Action of 6-Thioguanine (6-TG)

6-Thioguanine is a prodrug that requires intracellular metabolic activation to become pharmacologically active.[7] Its cytotoxic effects stem from a multi-pronged attack on cellular machinery, primarily through the disruption of nucleic acid synthesis and function.[6][8]

Metabolic Activation Pathway

The metabolic activation of 6-TG is a critical first step in its mechanism of action.

-

Conversion to Thioguanosine Monophosphate (TGMP): 6-TG is converted to its active form, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][8][9]

-

Phosphorylation to Active Nucleotides: TGMP is subsequently phosphorylated by cellular kinases to form thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[5][8] These, along with their deoxyribonucleotide counterparts (dTGTP), are collectively known as thioguanine nucleotides (TGNs).[5]

Caption: Metabolic activation of 6-Thioguanine.

Mechanisms of Cytotoxicity

The active metabolites of 6-TG induce cytotoxicity through several mechanisms:

-

Incorporation into DNA and RNA: dTGTP and TGTP are incorporated into DNA and RNA, respectively, during replication and transcription.[6][8] This incorporation of a "fraudulent base" disrupts the normal structure and function of nucleic acids, leading to DNA damage and arrest of replication.[8]

-

Inhibition of de Novo Purine Synthesis: TGMP can act as a feedback inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a key enzyme in the de novo purine synthesis pathway.[8][9] This leads to a depletion of the cellular pool of guanine nucleotides necessary for DNA and RNA synthesis.

-

Induction of Apoptosis: The accumulation of DNA damage and disruption of cellular metabolism triggers programmed cell death, or apoptosis.[10] Studies have shown that 6-TG can upregulate genes involved in apoptosis, such as FAS.[10]

-

Cell Cycle Arrest: 6-TG has been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[10] This effect is partly mediated by the upregulation of cell cycle inhibitors like CDKN1A (p21).[10]

-

Inhibition of Rac1 GTPase: In inflammatory conditions, TGNs have been shown to inhibit the small GTPase Rac1, which is involved in T-cell activation. This contributes to the immunosuppressive effects of 6-TG.[5][11]

Signaling Pathways Modulated by 6-Thioguanine

The cellular damage induced by 6-TG activates several key signaling pathways that ultimately determine the fate of the cell.

Caption: Major signaling pathways affected by 6-Thioguanine.

Research has shown that 6-TG treatment can significantly impact the p53 signaling pathway and the cell cycle, leading to apoptosis.[10] In breast cancer cells, for instance, 6-TG has been observed to induce FAS-mediated apoptosis and p21-dependent G2/M arrest.[10]

Quantitative Data

The cytotoxic effects of 6-thioguanine are dose-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5.481 | [10] |

| MCF-10A | Non-cancerous Breast Epithelial | 54.16 | [10] |

| HeLa | Cervical Carcinoma | 28.79 | [12] |

| Jurkat | T-cell Leukemia | ~3 | [13] |

Experimental Protocols

The following is a representative protocol for assessing the cytotoxicity of 6-thioguanine using a colorimetric assay such as the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the IC50 of 6-thioguanine in a given cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-thioguanine (6-TG)

-

Dimethyl sulfoxide (DMSO)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (0.5 mg/mL)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 20,000 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Drug Treatment: Prepare a stock solution of 6-TG in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 µM).[12] Remove the old medium from the cells and add the medium containing the different concentrations of 6-TG. Include a vehicle control group treated with the highest concentration of DMSO used.

-

Incubation: Incubate the cells with 6-TG for a specified period, typically 48 hours.[12]

-

MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the 6-TG concentration to determine the IC50 value.

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

The principle of action of 6-thioguanine is a robust example of antimetabolite chemotherapy. Its efficacy relies on its intracellular conversion to active nucleotides that disrupt DNA and RNA synthesis, inhibit de novo purine biosynthesis, and trigger programmed cell death and cell cycle arrest. Understanding these intricate molecular mechanisms is paramount for the development of novel therapeutic strategies, overcoming drug resistance, and optimizing its clinical use in oncology and immunology. In contrast, this compound serves as a valuable tool for biochemical research, with a distinct and unrelated principle of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound (technical grade) | CAS 55727-10-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Tioguanine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Thioguanine? [synapse.patsnap.com]

- 7. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. 6-Thioguanine | CAS#:154-42-7 | Chemsrc [chemsrc.com]

A Technical Guide to the Research Applications of 7-Methyl-6-thioguanosine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the multifaceted roles of 7-Methyl-6-thioguanosine and its closely related analogs in modern biochemical and molecular biology research. The applications of this compound are bifurcated into two distinct, principal uses: firstly, as a chromogenic substrate for the sensitive quantification of inorganic phosphate, and secondly, as a photo-activatable analog of the mRNA 5' cap for investigating the structure and function of cap-binding proteins. This document details the mechanisms, presents quantitative data, and provides experimental protocols for both applications.

Part 1: this compound (MESG) as a Chromogenic Substrate for Phosphate Quantification

This compound, commonly referred to as MESG in this context, is a pivotal tool for the continuous spectrophotometric measurement of inorganic phosphate (Pᵢ) released during enzymatic reactions.[1][2][3] This application is fundamental for studying the kinetics of enzymes such as ATPases, GTPases, and phosphatases.[2]

Core Mechanism

The assay relies on the enzymatic conversion of MESG by Purine Nucleoside Phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG into ribose-1-phosphate and 7-methyl-6-thioguanine.[1] This product has a distinct absorbance maximum at 355-360 nm, whereas the substrate MESG absorbs maximally at 330 nm.[4] The increase in absorbance at 360 nm is directly proportional to the amount of Pᵢ consumed, allowing for real-time monitoring of enzyme activity.[2]

Quantitative Data

The relationship between the change in absorbance and the concentration of Pᵢ is defined by the Beer-Lambert law. Key quantitative parameters for the MESG assay are summarized below.

| Parameter | Value | Reference |

| Wavelength of Detection | 355 - 360 nm | [2] |

| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ (at pH 7.6) | [5] |

| Linear Range for Pᵢ Quantification | 2 µM to 150 µM | [6] |

Experimental Protocol: Continuous Spectrophotometric Assay for Protein Phosphatases

This protocol outlines the measurement of phosphatase activity by quantifying the release of Pᵢ from a phosphopeptide substrate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT. Ensure all labware is Pᵢ-free.[6]

-

MESG Stock Solution (10 mM): Dissolve MESG in DMSO. Prepare fresh and protect from light.[1]

-

PNP Enzyme Stock: Reconstitute lyophilized Purine Nucleoside Phosphorylase in assay buffer to a concentration of 100 U/mL. Store at 4°C.[6]

-

Phosphate Standard (1 mM): Prepare a 1 mM stock solution of KH₂PO₄ in Pᵢ-free water.[7]

2. Assay Setup (96-well UV-transparent plate):

-

Phosphate Standard Curve: Prepare serial dilutions of the 1 mM phosphate standard in assay buffer to generate concentrations from 0 µM to 150 µM. This is essential for converting absorbance values to Pᵢ concentrations.[7]

-

Reaction Mixture: For each reaction (in a final volume of 200 µL), combine the following:

-

Assay Buffer

-

Phosphopeptide Substrate (to desired final concentration)

-

200 µM MESG (final concentration)

-

1 U/mL PNP (final concentration)

-

Enzyme to be assayed (e.g., protein phosphatase)

-

3. Execution and Data Analysis:

-

Add all components except the enzyme to be assayed into the wells.

-

Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]

-

Initiate the reaction by adding the phosphatase.

-

Immediately place the plate in a spectrophotometer and begin kinetic measurements, recording the absorbance at 360 nm every 30-60 seconds for 30 minutes.[1][7]

-

The initial reaction rate is determined from the linear portion of the absorbance vs. time plot.

-

Convert the rate (Abs/min) to concentration (µM/min) using the change in molar extinction coefficient (Δε = 11,000 M⁻¹cm⁻¹) and the path length of the sample.

Part 2: this compound Analogs as Tools for Studying mRNA Cap-Binding Proteins

In this context, this compound is utilized as a photo-reactive component within a larger synthetic mRNA 5' cap analog, such as m⁷,⁶S GpppG.[8][9] These specialized analogs are indispensable for probing the interactions between mRNA and cap-binding proteins, most notably the eukaryotic translation initiation factor 4E (eIF4E).[8][10]

Role in Translation Initiation and Cancer

eIF4E specifically recognizes the 7-methylguanosine (m⁷G) cap at the 5' end of eukaryotic mRNAs, a rate-limiting step in cap-dependent translation.[11] The activity of eIF4E is tightly controlled by upstream signaling pathways, including the PI3K/Akt/mTOR and Ras/MAPK pathways.[5] In many cancers, these pathways are hyperactivated, leading to increased eIF4E activity and the preferential translation of mRNAs encoding proteins involved in cell proliferation and survival.[5] This makes eIF4E a prime target for drug development.

Mechanism of Action as a Research Tool

The substitution of oxygen with sulfur at the 6-position of the guanine base creates a photo-activatable nucleoside.[8] When an mRNA molecule containing a this compound cap analog is incubated with a cap-binding protein and exposed to UV light (e.g., 312 nm), a covalent cross-link is formed between the cap analog and amino acid residues within the protein's binding pocket.[12] This allows researchers to "trap" the interaction and precisely map the binding interface.

Quantitative Binding Data

Determining the binding affinity of cap analogs is crucial for interpreting experimental results. This is typically done using fluorescence-based methods or surface plasmon resonance.[13] While specific Kd values for m⁷,⁶S GpppG are not widely reported, studies indicate that the 6-thio modification slightly enhances binding to eIF4E.

| Ligand | Protein | Kd (Dissociation Constant) | Method | Reference |

| m⁷GpppG | eIF4E | 561 nM | Intrinsic Fluorescence | [14] |

| ⁶S G-containing cap analogs | eIF4E | ~1.3- to 1.6-fold higher affinity than non-thio parent compound | Fluorescence Titration | [8] |

| Bn⁷-GMP | eIF4E | 1.32 µM | Fluorescence Titration | [11][15] |

Experimental Protocol: UV Cross-Linking and Binding Site Mapping

This protocol describes how to identify the binding site of a protein on an mRNA transcript using a this compound-containing cap.

1. Synthesis of Photo-reactive mRNA:

-

Perform in vitro transcription of the target gene using T7 RNA polymerase.

-

Instead of a standard cap analog, include a synthetic m⁷,⁶S GpppG analog in the transcription reaction to produce 5'-capped, photo-reactive mRNA transcripts.[8][9]

-

Purify the resulting mRNA using standard methods (e.g., lithium chloride precipitation or column purification).

2. Protein-RNA Cross-Linking:

-

Refold the purified m⁷,⁶S G-capped mRNA by heating to 95°C for 2 minutes, followed by rapid cooling on ice. This is critical for forming native RNA structures.[12]

-

Incubate the refolded mRNA (e.g., 2 pmoles) with purified recombinant eIF4E protein in a suitable binding buffer on ice.

-

Place the reaction tube on ice and irradiate with a 312 nm UV light source for 30 minutes.[12]

3. Analysis and Mapping:

-

Visualize Cross-link: Analyze the reaction products on an SDS-PAGE gel followed by autoradiography (if the RNA is radiolabeled). A band shift corresponding to the molecular weight of the protein-RNA complex will confirm successful cross-linking.

-

Map Binding Site (Primer Extension):

-

Use the cross-linked protein-RNA complex as a template for a reverse transcription reaction.

-

Employ a radiolabeled DNA primer that is complementary to a sequence downstream of the 5' cap.

-

The reverse transcriptase will proceed along the mRNA template until it reaches the covalently bound protein, where it will terminate. This creates a truncated cDNA product.

-

Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same non-cross-linked mRNA.

-

The position of the reverse transcription "stop" on the gel indicates the nucleotide that is cross-linked to the protein, thereby mapping the binding site.[8][9]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | MESG | Ambeed.com [ambeed.com]

- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 5. interchim.fr [interchim.fr]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Capped mRNAs for Cap-Specific Photo-Cross-Linking Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of analogs of initiation factor 4E (eIF4E) cap-binding antagonist Bn7-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Phosphate Detection by 7-Methyl-6-thioguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which 7-methyl-6-thioguanosine (MESG), a synthetic purine nucleoside analog, is utilized for the sensitive detection and quantification of inorganic phosphate (Pi). This method has become a cornerstone in various biochemical and drug discovery assays, particularly for monitoring the activity of phosphate-generating enzymes such as ATPases, GTPases, and phosphatases.

The Indirect Enzymatic Basis of Phosphate Detection

Contrary to a direct binding mechanism, the detection of inorganic phosphate by this compound is an indirect process, entirely reliant on an enzymatic reaction. MESG serves as a chromogenic substrate for the enzyme Purine Nucleoside Phosphorylase (PNP).[1][2][3][4] In the presence of inorganic phosphate, PNP catalyzes the phosphorolytic cleavage of the glycosidic bond within the MESG molecule.

This enzymatic reaction yields two products: 7-methyl-6-thioguanine and ribose 1-phosphate.[2][4] The pivotal aspect of this detection method lies in the distinct spectral properties of the substrate (MESG) and one of the products (7-methyl-6-thioguanine). This spectral shift allows for the real-time monitoring of the reaction progress and, consequently, the quantification of the inorganic phosphate that drives the reaction.

The Signaling Pathway: An Enzymatic Cascade

The underlying signaling pathway is a straightforward, enzyme-catalyzed reaction. The presence of inorganic phosphate triggers the enzymatic conversion of MESG, leading to a measurable change in absorbance. This process is often coupled with a primary enzymatic reaction that produces inorganic phosphate, allowing for the continuous monitoring of the primary enzyme's activity.

Figure 1. Signaling pathway for the detection of inorganic phosphate using the MESG/PNP system.

Quantitative Data Presentation

The efficiency of the MESG-based phosphate assay is characterized by the spectral properties of the substrate and product, as well as the kinetic parameters of the PNP enzyme.

| Parameter | Value | Reference |

| λmax of this compound (MESG) | ~330 nm | [3] |

| λmax of 7-Methyl-6-thioguanine | 355-360 nm | [2][3][4] |

| Recommended Wavelength for Monitoring | 360 nm | [1] |

| Molar Extinction Coefficient of MESG at 331 nm | Used for concentration determination | [1] |

| Solubility of MESG | DMF: 50 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

Experimental Protocols

The following provides a generalized protocol for a continuous spectrophotometric assay of a phosphate-releasing enzyme using the MESG/PNP coupled system.

Reagent Preparation

-

MESG Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The concentration should be determined based on the absorbance at 331 nm and its molar extinction coefficient. This solution should be prepared fresh on the day of the experiment.[1]

-

PNP Enzyme Solution: Prepare a stock solution of Purine Nucleoside Phosphorylase in a suitable buffer (e.g., Tris-HCl). The optimal concentration will depend on the specific activity of the enzyme lot and the expected rate of phosphate release in the primary reaction.

-

Reaction Buffer: Prepare a reaction buffer appropriate for the primary enzyme being assayed (e.g., ATPase, phosphatase). This buffer should be compatible with the activity of PNP.

Experimental Workflow

Figure 2. A generalized experimental workflow for a coupled enzyme assay using MESG.

Detailed Assay Procedure

-

Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, a suitable concentration of the primary enzyme's substrate, MESG, and PNP. The final concentrations of MESG and PNP may need to be optimized for the specific assay.

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a sufficient time (e.g., 5 minutes) to ensure temperature stability.[1]

-

Reaction Initiation: Initiate the reaction by adding the primary phosphate-releasing enzyme to the cuvette.

-

Spectrophotometric Monitoring: Immediately begin recording the absorbance at 360 nm over time using a spectrophotometer.[1]

-

Data Analysis: The rate of increase in absorbance at 360 nm is directly proportional to the rate of phosphate release by the primary enzyme. The initial reaction rate can be determined from the linear portion of the absorbance versus time plot. The concentration of released phosphate can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of 7-methyl-6-thioguanine is known.

Applications in Research and Drug Development

The MESG/PNP-based assay is a powerful tool for:

-

Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax, kcat) of phosphate-releasing enzymes.

-

High-Throughput Screening (HTS): Screening for inhibitors or activators of ATPases, GTPases, and phosphatases in drug discovery pipelines.

-

Biochemical Characterization: Studying the mechanism and regulation of phosphate-releasing enzymes.

Conclusion

The this compound-based assay provides a robust, continuous, and sensitive method for the quantification of inorganic phosphate. Its reliance on a specific enzymatic conversion and the resulting chromogenic signal makes it a highly valuable technique in various fields of biological and pharmaceutical research. Understanding the core mechanism and optimizing the experimental parameters are crucial for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to 7-Methyl-6-thioguanosine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-6-thioguanosine (7-Me-6-TG), a crucial tool in biochemical assays. This document outlines its chemical structure, physicochemical properties, and, most notably, its application in the quantification of inorganic phosphate, which is fundamental to studying a wide range of enzymatic reactions.

Core Properties of this compound

This compound, also known by its alternative name MESG, is a synthetic purine nucleoside analog.[1][2] Its unique structure allows it to act as a chromogenic substrate in the presence of the enzyme Purine Nucleoside Phosphorylase (PNP), enabling the colorimetric determination of inorganic phosphate concentrations.[2][3]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅N₅O₄S | [1][2][4] |

| Molecular Weight | 313.33 g/mol | [1][4] |

| CAS Number | 55727-10-1 | [1][2][4][5] |

| Melting Point | >175°C (decomposes) | [4][5] |

| Appearance | Tan Powder | [6] |

| UV Absorbance Maxima | 212, 263, 345 nm | [2] |

| Solubility | DMF: 50 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 10 mg/ml | [2] |

| SMILES | Cn1c--INVALID-LINK--c2[nH]c(N)nc(=S)c21 | [4] |

| InChIKey | JZOJDNSUWURGIR-KQYNXXCUSA-N | [4] |

Mechanism of Action and Application in Phosphate Quantification

The primary utility of this compound lies in its role as a substrate in a coupled enzyme assay for the detection of inorganic phosphate (Pi). This assay is based on the phosphorolysis of 7-Me-6-TG by Purine Nucleoside Phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the cleavage of the glycosidic bond in this compound. This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, exhibits a significant shift in its UV absorbance maximum compared to the substrate, this compound. This change in absorbance, typically monitored at 355-360 nm, is directly proportional to the amount of inorganic phosphate consumed in the reaction, thus allowing for its quantification.[2]

This principle is widely applied to measure the activity of any enzyme that produces inorganic phosphate, including ATPases, GTPases, and phosphatases.[2][3]

Experimental Protocols

General Protocol for Inorganic Phosphate Quantification

This section provides a detailed methodology for a typical inorganic phosphate quantification assay using this compound.

Materials:

-

This compound (MESG)

-

Purine Nucleoside Phosphorylase (PNP)

-

Buffer of choice (e.g., Tris, HEPES), pH adjusted to the optimal range for the enzyme under study.

-

Enzyme sample that produces inorganic phosphate

-

Substrate for the enzyme of interest

-

Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.[3]

-

Prepare a working solution of the assay buffer.

-

Prepare a solution of Purine Nucleoside Phosphorylase in the assay buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

In a microplate well or a cuvette, combine the assay buffer, this compound solution, and Purine Nucleoside Phosphorylase solution.

-

Add the enzyme sample to be tested.

-

Initiate the reaction by adding the substrate for your enzyme of interest.

-

-

Data Acquisition:

-

Immediately place the reaction vessel in the spectrophotometer.

-

Monitor the increase in absorbance at 360 nm over time. The rate of absorbance change is proportional to the rate of inorganic phosphate production.

-

-

Data Analysis:

-

To quantify the amount of inorganic phosphate, a standard curve should be generated using known concentrations of a phosphate standard.

-

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

-

Visualizing the Assay Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: A flowchart illustrating the key steps in an inorganic phosphate quantification assay using this compound.

Signaling Pathway Context

While this compound is not a direct participant in cellular signaling pathways, the assays it enables are critical for studying the enzymes that are. For instance, the activity of protein phosphatases, which are key regulators in numerous signaling cascades, can be continuously monitored using this system.[3][4]

The diagram below conceptualizes the relationship between a generic signaling pathway and the this compound-based assay used to study one of its components.

Caption: A diagram showing how the this compound assay can be used to measure the activity of an enzyme (e.g., a phosphatase) within a cellular signaling pathway.

References

The Discovery and Development of UNC569: A Potent Mer Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of UNC569, a potent and selective small molecule inhibitor of Mer receptor tyrosine kinase (RTK). Initially identified through a structure-based design approach, UNC569 has demonstrated significant therapeutic potential in preclinical models of various malignancies, particularly acute lymphoblastic leukemia (ALL). This document details the biochemical and cellular activity of UNC569, outlines key experimental protocols for its characterization, and visualizes its impact on critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fields of oncology and kinase inhibitor research.

Introduction: The Emergence of UNC569

UNC569, with the chemical name 1-[(trans-4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, was first described as a novel Mer tyrosine kinase inhibitor in 2012 by a team of researchers at the University of North Carolina at Chapel Hill.[1] The discovery was the result of a focused effort to develop selective inhibitors against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with a particular emphasis on Mer.[1]

Mer TK is a compelling therapeutic target in oncology due to its ectopic expression in a wide range of human cancers, including hematological malignancies and solid tumors, while its expression in normal tissues is limited.[2] Overexpression of Mer is associated with tumor growth, survival, and resistance to chemotherapy.[1] The development of UNC569 represented a significant advancement in the ability to selectively target Mer-driven oncogenic signaling.[2]

Biochemical and Pharmacological Profile

UNC569 is a reversible and ATP-competitive inhibitor of Mer kinase.[3] Its potent and selective activity against the TAM family of kinases has been extensively characterized.

Quantitative Biological Activity

The inhibitory activity of UNC569 has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Ki (nM) | Assay Type |

| Mer | 2.9 | 4.3 | Microfluidic Capillary Electrophoresis |

| Axl | 37 | - | Microfluidic Capillary Electrophoresis |

| Tyro3 | 48 | - | Microfluidic Capillary Electrophoresis |

Table 1: In Vitro Kinase Inhibitory Activity of UNC569. This table showcases the potent and selective inhibition of Mer kinase by UNC569 compared to other TAM family members.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

| 697 | B-cell Acute Lymphoblastic Leukemia | 141 ± 15 | Mer Phosphorylation Assay |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 193 ± 56 | Mer Phosphorylation Assay |

| 697 | B-cell Acute Lymphoblastic Leukemia | 500 | Cell Proliferation (MTT) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 1200 | Cell Proliferation (MTT) |

| BT12 | Atypical Teratoid/Rhabdoid Tumor | 850 | Cell Proliferation (MTT) |

Table 2: Cellular Activity of UNC569. This table summarizes the efficacy of UNC569 in inhibiting Mer phosphorylation and cell proliferation in various cancer cell lines.

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated favorable pharmacokinetic properties for UNC569, supporting its potential for in vivo applications.[4]

| Parameter | Value |

| Systemic Clearance (mL/min/kg) | 19.5 |

| Volume of Distribution (Vss, L/kg) | 5.83 |

| Oral Bioavailability (%) | 57 |

Table 3: Pharmacokinetic Profile of UNC569 in Mice. This table highlights the key pharmacokinetic parameters of UNC569, indicating good oral bioavailability and distribution.[4]

Mechanism of Action and Signaling Pathways

UNC569 exerts its anti-cancer effects by directly inhibiting the kinase activity of Mer. This leads to the suppression of downstream signaling pathways that are crucial for cancer cell survival and proliferation.[2]

Inhibition of Mer-Mediated Signaling

Upon binding of its ligand, Gas6, Mer undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signals. UNC569 blocks this initial step, leading to the inhibition of downstream effector pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[2]

Figure 1: UNC569 Inhibition of the Mer Signaling Pathway. This diagram illustrates how UNC569 blocks the activation of Mer RTK, thereby inhibiting the downstream PI3K/AKT and MAPK/ERK pathways that promote cell proliferation and survival.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of UNC569.

Synthesis of UNC569

The synthesis of UNC569 is based on a pyrazolo[3,4-d]pyrimidine scaffold. The initial discovery and structure-activity relationship studies were detailed by Liu et al. in ACS Medicinal Chemistry Letters in 2012. The general synthetic scheme involves a multi-step process, typically starting from commercially available pyrazole derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core, and subsequent functionalization at various positions to introduce the butylamino, fluorophenyl, and aminocyclohexylmethyl moieties. For the detailed, step-by-step synthesis protocol, readers are referred to the supporting information of the original publication.[1]

Figure 2: General Synthetic Workflow for UNC569. This diagram outlines the key stages in the chemical synthesis of UNC569, starting from a pyrazole derivative.

Western Blot Analysis of Mer Phosphorylation

This protocol is used to determine the inhibitory effect of UNC569 on Mer activation in cells.

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., 697 or Jurkat) in appropriate media. Treat cells with varying concentrations of UNC569 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours). To stabilize the phosphorylated form of Mer, cells can be treated with a phosphatase inhibitor like pervanadate for a short period before lysis.

-

Cell Lysis: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

-

Immunoprecipitation (Optional but recommended): To enhance the detection of Mer, immunoprecipitate Mer from the cell lysates using an anti-Mer antibody.

-

SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Mer (p-Mer). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Total Mer Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Mer.

Cell Proliferation (MTT) Assay

This assay measures the effect of UNC569 on the metabolic activity of cancer cells, which is an indicator of cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of UNC569 or DMSO control and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value of UNC569.

Conclusion and Future Directions

UNC569 has emerged as a highly promising, selective inhibitor of Mer tyrosine kinase with significant preclinical activity against various cancers, particularly acute lymphoblastic leukemia. Its favorable pharmacokinetic profile and potent inhibition of Mer-driven signaling pathways underscore its potential as a therapeutic agent. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of UNC569 and other Mer inhibitors. Future studies will likely focus on clinical trials to evaluate the safety and efficacy of UNC569 in cancer patients, as well as exploring its potential in combination therapies with existing anti-cancer drugs. The continued investigation of Mer inhibitors like UNC569 holds great promise for advancing targeted cancer therapy.

References

- 1. Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

7-Methyl-6-thioguanosine: A Chromophoric Substrate for Probing Phosphate Dynamics in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-6-thioguanosine (MESG) is a synthetic purine nucleoside analog that has become an invaluable tool in biochemistry and drug discovery.[1][2][3][4][5] Its utility lies in its role as a chromophoric substrate for the enzyme purine nucleoside phosphorylase (PNP). The enzymatic phosphorolysis of MESG results in a significant shift in its ultraviolet-visible (UV-Vis) absorbance spectrum, providing a sensitive and continuous method for the quantification of inorganic phosphate (Pi).[3][6] This property allows for the real-time monitoring of enzymatic reactions that produce inorganic phosphate, such as those catalyzed by ATPases, GTPases, and phosphatases.[1][3] This technical guide provides a comprehensive overview of the chromophoric properties of MESG, detailed experimental protocols for its use, and the underlying biochemical principles.

Physicochemical and Spectroscopic Properties

This compound is a water-soluble compound with a molecular weight of 313.33 g/mol .[7] Its chromophoric nature is central to its application in enzymatic assays. The key spectroscopic properties of MESG and its phosphorolysis product, 7-methyl-6-thioguanine, are summarized in the table below. The enzymatic cleavage of the glycosidic bond in MESG by PNP in the presence of inorganic phosphate leads to the formation of 7-methyl-6-thioguanine and ribose-1-phosphate. This reaction is accompanied by an increase in absorbance at 360 nm.[3][6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax |

| This compound (MESG) | C₁₁H₁₅N₅O₄S | 313.33 | ~330 nm[2][6] | Not explicitly stated |

| 7-Methyl-6-thioguanine | C₆H₇N₅S | 181.22 | ~355-360 nm[1][2][6] | Not explicitly stated |

Enzymatic Reaction and Kinetics

The core of the MESG-based assay is the enzymatic reaction catalyzed by purine nucleoside phosphorylase (PNP). PNP facilitates the reversible phosphorolysis of purine nucleosides in the presence of inorganic phosphate.

Reaction:

This compound + Phosphate (Pi) ⇌ 7-Methyl-6-thioguanine + α-D-ribose-1-phosphate

This reaction is monitored by the increase in absorbance at 360 nm, which is directly proportional to the amount of inorganic phosphate present in the sample. The kinetic parameters of human PNP for MESG and phosphate have been determined, providing a basis for designing robust and sensitive assays.

| Enzyme | Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) |

| Purine Nucleoside Phosphorylase (PNP) | This compound | 70 µM | 40 s⁻¹ |

| Purine Nucleoside Phosphorylase (PNP) | Inorganic Phosphate (Pi) | 26 µM | 40 s⁻¹ |

Experimental Protocols

I. Continuous Spectrophotometric Assay for Inorganic Phosphate

This protocol describes a direct method for quantifying inorganic phosphate in a sample using the MESG/PNP system.

A. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂.

-

This compound (MESG) Stock Solution: 10 mM in DMSO. Store at -20°C.

-

Purine Nucleoside Phosphorylase (PNP) Stock Solution: 1 mg/mL (approximately 100 units/mL) in assay buffer. Store at 4°C.

-

Phosphate Standard Solution: 1 mM KH₂PO₄ in deionized water.

B. Procedure:

-

Prepare the Reaction Mixture: In a suitable microplate or cuvette, prepare the reaction mixture containing:

-

Assay Buffer

-

200 µM MESG (diluted from stock)

-

1 unit/mL PNP

-

-

Add Sample: Add the sample containing an unknown concentration of inorganic phosphate to the reaction mixture. The final volume should be consistent for all samples and standards.

-

Incubation: Incubate the reaction at room temperature (or a specific temperature if required) and protect from light.

-

Measurement: Monitor the increase in absorbance at 360 nm over time using a spectrophotometer or microplate reader. The rate of absorbance change is proportional to the phosphate concentration.

-

Standard Curve: Prepare a standard curve using known concentrations of the phosphate standard solution (e.g., 0-100 µM). Plot the rate of absorbance change (or the final absorbance after a fixed time) against the phosphate concentration.

-

Calculation: Determine the phosphate concentration in the unknown sample by interpolating its absorbance value on the standard curve.

II. Coupled Enzyme Assay for Protein Phosphatases

This protocol details the use of the MESG/PNP system to measure the activity of protein phosphatases. The phosphatase dephosphorylates a substrate, releasing inorganic phosphate, which is then detected by the MESG/PNP reaction.

A. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂, 0.1 mM EDTA, and 1 mM DTT.

-

Phosphopeptide Substrate: A specific phosphopeptide substrate for the phosphatase of interest (e.g., 1 mM stock solution).

-

This compound (MESG) Stock Solution: 10 mM in DMSO.

-

Purine Nucleoside Phosphorylase (PNP) Stock Solution: 1 mg/mL in assay buffer.

-

Protein Phosphatase: A purified preparation of the phosphatase to be assayed.

B. Procedure:

-

Prepare the Coupled Reaction Mixture: In a microplate or cuvette, combine:

-

Assay Buffer

-

200 µM MESG

-

1 unit/mL PNP

-

The desired concentration of the phosphopeptide substrate.

-

-

Pre-incubation: Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C or 37°C) to allow the temperature to equilibrate and to consume any contaminating phosphate.

-

Initiate the Reaction: Add the protein phosphatase to the reaction mixture to start the dephosphorylation reaction.

-

Continuous Monitoring: Immediately begin monitoring the increase in absorbance at 360 nm over time. The rate of this increase is proportional to the phosphatase activity.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The phosphatase activity can be calculated using the change in molar extinction coefficient (Δε = 11,000 M⁻¹cm⁻¹).

Visualizations

Signaling Pathway of the MESG Assay

Caption: Enzymatic conversion of MESG by PNP in the presence of inorganic phosphate.

Experimental Workflow for a Coupled Phosphatase Assay

Caption: Step-by-step workflow for a coupled protein phosphatase assay using MESG.

Conclusion

This compound is a powerful and versatile tool for the continuous monitoring of inorganic phosphate in a variety of enzymatic reactions. Its distinct chromophoric properties, coupled with the specificity of purine nucleoside phosphorylase, provide a robust and sensitive assay system that avoids the use of hazardous radioactive materials. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively implement MESG-based assays in their studies of phosphate-releasing enzymes, contributing to advancements in our understanding of cellular signaling and the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 55727-10-1 [chemicalbook.com]

- 5. This compound | CAS#:55727-10-1 | Chemsrc [chemsrc.com]

- 6. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Research Applications of 7-Methyl-6-thioguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate primarily utilized in biochemical assays for the continuous and quantitative determination of inorganic phosphate (Pi). This property makes it an invaluable tool for studying the kinetics of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases. This technical guide details the core principles of MESG-based assays, provides comprehensive experimental protocols, and presents key quantitative data for the application of this versatile research tool.

Core Principles of this compound in Phosphate Quantification

The primary application of this compound (MESG) in basic research is as a key component in a coupled enzymatic assay to measure the concentration of inorganic phosphate.[1][2][3][4][5][6] The assay relies on the enzymatic activity of purine nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of MESG in the presence of inorganic phosphate (Pi).[2][4][5][6][7]

This reaction yields ribose-1-phosphate and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, exhibits a significant shift in its maximum absorbance wavelength compared to the substrate, MESG.[2][6][7] Specifically, the reaction product has a maximum absorbance at 360 nm, whereas the substrate's peak absorbance is at 330 nm.[2][4][7] This spectral shift allows for the direct and continuous monitoring of phosphate production by measuring the increase in absorbance at 360 nm.[2][6]

The change in the molar extinction coefficient between the reactant and the product at 360 nm is a critical parameter for quantifying the amount of phosphate produced. At a pH of 7.6, the change in the extinction coefficient is 11,000 M⁻¹cm⁻¹.[1] This direct relationship between phosphate concentration and absorbance change forms the basis of a highly sensitive and continuous spectrophotometric assay for a wide range of phosphate-generating enzymes.

Quantitative Data for MESG-Based Assays

For accurate and reproducible results, a clear understanding of the quantitative parameters of the MESG assay is essential. The following table summarizes the key values for researchers utilizing this method.

| Parameter | Value | Notes |

| Substrate | This compound (MESG) | A chromogenic purine nucleoside. |

| Enzyme | Purine Nucleoside Phosphorylase (PNP) | Couples phosphate presence to MESG conversion. |

| Product | 7-Methyl-6-thioguanine | The chromogenic product measured. |

| Wavelength of Detection | 360 nm | The absorbance maximum of the product.[2][4][7] |

| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | At pH 7.6, for the conversion of MESG to 7-methyl-6-thioguanine.[1] |

| Assay pH Range | 6.5 - 8.5 | Optimal pH may vary depending on the enzyme under investigation.[1][4][5] |

| Limit of Detection | As low as 0.2 µM of phosphate | High sensitivity allows for the measurement of low enzyme activities.[3][5] |

Experimental Protocols

The following protocols provide a framework for utilizing MESG to determine the activity of phosphate-generating enzymes. It is crucial to use phosphate-free labware and reagents to minimize background signal.[4]

General Protocol for Phosphate Quantification

This protocol can be used to create a standard curve for phosphate or to measure the phosphate concentration in a sample.

Reagents:

-

This compound (MESG) stock solution (e.g., 1 mM in a suitable buffer)

-

Purine Nucleoside Phosphorylase (PNP) (e.g., 1 U/mL)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate cofactors for the enzyme of interest)

-

Phosphate Standard (e.g., 1 mM KH₂PO₄)

-

Phosphate-free water

Procedure:

-

Prepare Phosphate Standards: Perform serial dilutions of the Phosphate Standard in phosphate-free water to generate a range of concentrations (e.g., 0-100 µM).

-

Prepare Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, MESG, and PNP. The final concentrations should be optimized, but typical ranges are 100-200 µM for MESG and 0.1-1 U/mL for PNP.

-

Initiate the Reaction: Add the phosphate standard or the sample containing an unknown phosphate concentration to the reaction mixture.

-

Incubate: Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the color to develop.

-

Measure Absorbance: Read the absorbance at 360 nm.

-

Data Analysis: Subtract the absorbance of a blank (no phosphate) from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the phosphate concentration in the unknown samples.

Protocol for Measuring ATPase/GTPase Activity

This protocol is designed for the continuous monitoring of ATP or GTP hydrolysis.

Reagents:

-

All reagents from the general protocol.

-

Enzyme of interest (ATPase or GTPase)

-

ATP or GTP stock solution (ensure it is phosphate-free)

-

Cofactors as required by the enzyme (e.g., MgCl₂)

Procedure:

-

Prepare Reaction Mixture: In a temperature-controlled spectrophotometer cuvette or microplate well, combine the assay buffer, MESG, PNP, and any necessary cofactors.

-

Add Enzyme: Add the ATPase or GTPase to the reaction mixture.

-

Equilibrate: Allow the mixture to equilibrate to the desired temperature.

-

Initiate the Reaction: Start the reaction by adding ATP or GTP.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 360 nm over time.

-

Data Analysis: The rate of the reaction (V) can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

V (mol/min) = (ΔA₃₆₀ / Δt) / (Δε × l)

Where:

-

ΔA₃₆₀ is the change in absorbance at 360 nm

-

Δt is the change in time (in minutes)

-

Δε is the change in molar extinction coefficient (11,000 M⁻¹cm⁻¹)

-

l is the path length of the cuvette (in cm)

-

Mandatory Visualizations

Signaling and Reaction Pathways

Experimental Workflows

References

- 1. interchim.fr [interchim.fr]

- 2. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]

The Role of Purine Nucleoside Phosphorylase: A Technical Guide to its Study Using MESG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Purine Nucleoside Phosphorylase (PNP) in cellular metabolism and its significance as a therapeutic target. Central to this exploration is the use of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a chromogenic substrate that has revolutionized the study of PNP activity. This document provides a comprehensive overview of the PNP-MESG assay, including its core principles, detailed experimental protocols for kinetic analysis and inhibitor screening, and a compilation of key quantitative data. Furthermore, it delves into the signaling pathways influenced by PNP, offering a molecular basis for its importance in immunology and oncology.

Core Principles of the PNP-MESG Assay

Purine Nucleoside Phosphorylase (EC 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate.[1][2] The MESG-based assay provides a continuous, spectrophotometric method for measuring PNP activity.

The principle of the assay is based on the enzymatic cleavage of MESG by PNP in the presence of inorganic phosphate (Pi). This reaction yields ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant shift in its maximum absorbance wavelength from 330 nm (for MESG) to 360 nm.[3] The rate of increase in absorbance at 360 nm is directly proportional to the PNP activity. This assay is highly sensitive and can be used to quantify phosphate concentrations as low as 2 µM.[4]

Data Presentation: Kinetic and Inhibition Constants

The following tables summarize key quantitative data for human Purine Nucleoside Phosphorylase, providing a comparative overview of its substrate specificity and the potency of various inhibitors.

Table 1: Kinetic Parameters of Human Purine Nucleoside Phosphorylase for Various Substrates

| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Inosine | 45 - 68 | Not consistently reported | 47 - 57 | [4] |

| Deoxyinosine | 13 - 20 (rat) | Not consistently reported | Not reported | [5] |

| Guanosine | ~40 | Not consistently reported | 28 | [4][6] |

| Deoxyguanosine | Not specified | Not specified | Not specified | [7] |

| MESG | Not specified | Not specified | Not specified | [8] |

Note: V_max_ values are often reported in various units and are dependent on enzyme concentration and purity, hence direct comparison can be challenging. k_cat_ values provide a more standardized measure of catalytic turnover.

Table 2: Inhibition Constants of Selected Inhibitors for Human Purine Nucleoside Phosphorylase

| Inhibitor | IC_50_ (nM) | K_i_ (pM) | Mechanism of Inhibition | Reference(s) |

| Forodesine (BCX-1777) | 0.48 - 1.57 | 56 | Transition-state analog | [9][10] |

| Immucillin-H | Not specified | 20 - 80 | Transition-state analog | [10] |

| 8-Aminoguanine | Not specified | Competitive | [6] | |

| Peldesine (BCX-34) | Not specified | Potent Inhibitor | [11] |

Note: IC_50_ values are dependent on substrate concentration, while K_i_ is an intrinsic measure of inhibitor potency.

Experimental Protocols

This section provides detailed methodologies for performing the PNP-MESG assay for both enzyme kinetics and inhibitor screening.

Materials and Reagents

-

Purified Human Purine Nucleoside Phosphorylase (PNP)

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

Inorganic Phosphate (Pi) standard solution (e.g., KH₂PO₄)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other suitable buffer at optimal pH for the enzyme)

-

Substrates (Inosine, Guanosine, etc.)

-

Inhibitors

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm

Experimental Protocol for Determining PNP Kinetic Parameters (K_m_ and V_max_)

-

Prepare Reagent Solutions:

-

Prepare a stock solution of PNP in assay buffer.

-

Prepare a stock solution of MESG in assay buffer.

-

Prepare a range of substrate concentrations (e.g., 0.1x to 10x the expected K_m_) in assay buffer.

-

Prepare a fixed, saturating concentration of inorganic phosphate in assay buffer.

-

-

Set up the Reaction Mixture:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

MESG solution (final concentration typically 100-200 µM)

-

Inorganic phosphate solution (final concentration typically 100-200 µM)

-

Varying concentrations of the substrate.

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add a fixed amount of PNP enzyme to each well to start the reaction.

-

-

Monitor Absorbance:

-

Immediately begin reading the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.

-

Experimental Protocol for Determining IC_50_ and K_i_ of a PNP Inhibitor

-

Prepare Reagent Solutions:

-

Prepare stock solutions of PNP, MESG, inorganic phosphate, and a fixed concentration of substrate (typically at or near its K_m_ value) in assay buffer.

-

Prepare a serial dilution of the inhibitor in assay buffer.

-

-

Set up the Reaction Mixture:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

MESG solution

-

Inorganic phosphate solution

-

Fixed concentration of substrate

-

Varying concentrations of the inhibitor.

-

-

Pre-incubate the plate at the desired temperature for 5-10 minutes to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add a fixed amount of PNP enzyme to each well.

-

-

Monitor Absorbance:

-

Monitor the absorbance at 360 nm as described for the kinetic assay.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC_50_ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the K_m_ of the substrate.

-

Mandatory Visualizations: Signaling Pathways and Workflows

PNP-MESG Enzymatic Reaction

Caption: Enzymatic conversion of MESG by PNP in the presence of phosphate.

Experimental Workflow for PNP Inhibition Assay

Caption: Step-by-step workflow for determining PNP inhibitor potency.

Signaling Pathway of PNP in T-Cell Development and Function

Caption: PNP's role in T-cell fate and immune modulation.

The Role of Purine Nucleoside Phosphorylase in Health and Disease

PNP plays a crucial housekeeping role in the purine salvage pathway, preventing the accumulation of potentially toxic nucleosides.[12] Genetic deficiency of PNP leads to a severe combined immunodeficiency (SCID) characterized by a profound T-cell lymphopenia, while B-cell function remains relatively normal.[5][13] This T-cell specific toxicity is a direct consequence of the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP).[12] Elevated intracellular levels of dGTP are cytotoxic to T-lymphocytes as it inhibits ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[5][13][14] This leads to an imbalance in the deoxynucleotide pool, ultimately triggering apoptosis in proliferating T-cells.[15][16]

The selective toxicity of dGTP towards T-cells has made PNP a compelling target for the development of inhibitors for the treatment of T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[17][18] Potent transition-state analog inhibitors, such as forodesine (BCX-1777) and immucillin-H, have been developed and have shown clinical activity.[7][9][10][19][20]

Interestingly, recent studies have also implicated PNP in the modulation of the innate immune system. The accumulation of guanosine following PNP inhibition can lead to the activation of Toll-like receptors (TLRs), such as TLR2, TLR4, and TLR7, on immune cells.[21][22][23][24][25] This can result in an immune-activating effect, suggesting a potential role for PNP inhibitors as adjuvants in vaccines and cancer immunotherapy.

References

- 1. Reactome | PNP catalyzes the conversion of (deoxy)guanosine to guanine and (deoxy)ribose [reactome.org]

- 2. Reactome | PNP catalyzes the conversion of (deoxy)inosine to hypoxanthine and (deoxy)ribose [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of inhibition of T-acute lymphoblastic leukemia cells by PNP inhibitor--BCX-1777 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are PNP inhibitors and how do they work? [synapse.patsnap.com]

- 13. Purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Mechanisms of 2'-deoxyguanosine toxicity in mouse T-lymphoma cells with purine nucleoside phosphorylase deficiency and resistance to inhibition of ribonucleotide reductase by dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and characterization of purine-nucleoside phosphorylase-deficient T-lymphoma cells and secondary mutants with altered ribonucleotide reductase: genetic model for immunodeficiency disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purine nucleoside phosphorylase inhibition as a novel therapeutic approach for B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Toll-Like Receptor Signaling in the Establishment and Function of the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

MESG: A Powerful Tool for In-Depth Enzyme Kinetics Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and biochemical research, a thorough understanding of enzyme kinetics is paramount. The ability to accurately measure enzyme activity and inhibition is crucial for identifying and characterizing novel therapeutic agents. Among the various techniques available, the MESG-based assay has emerged as a robust and versatile method for the continuous spectrophotometric analysis of a wide range of enzymes, particularly those that produce inorganic phosphate (Pi) or pyrophosphate (PPi) as a reaction product. This technical guide provides an in-depth exploration of the MESG (2-amino-6-mercapto-7-methylpurine riboside) assay, its underlying principles, detailed experimental protocols for key enzyme classes, and its application in drug development.

The MESG assay is a coupled enzyme assay that allows for the real-time monitoring of phosphate or pyrophosphate production. Its continuous nature offers a significant advantage over endpoint assays, enabling the detailed study of reaction kinetics, including the determination of key parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibitor constants (Ki). This guide will delve into the practical application of the MESG assay for studying adenylation enzymes, ATPases, and GTPases, providing researchers with the necessary information to design, execute, and interpret their own kinetic experiments.

The Core Principle of the MESG Assay

The MESG assay is an indirect method that relies on a coupling enzyme, purine nucleoside phosphorylase (PNP). The fundamental principle involves the PNP-catalyzed phosphorolysis of MESG in the presence of inorganic phosphate. This reaction cleaves MESG into ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant shift in its maximum absorbance wavelength to 360 nm compared to the substrate, MESG.[1] This change in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate present in the reaction, allowing for the continuous monitoring of phosphate-generating enzymatic reactions.

For enzymes that produce pyrophosphate (PPi), such as adenylation enzymes, the MESG assay is further coupled with the enzyme inorganic pyrophosphatase. This enzyme first hydrolyzes PPi into two molecules of inorganic phosphate, which then enter the PNP-catalyzed reaction with MESG.[2] This elegant three-enzyme coupled system provides a powerful tool for studying a broad class of enzymes that play critical roles in cellular metabolism and signaling.

Principle of the coupled MESG enzymatic assay.

Applications in Drug Discovery and Enzyme Characterization

The MESG assay is a valuable tool in drug discovery for high-throughput screening (HTS) of enzyme inhibitors and for detailed mechanistic studies of lead compounds. Its continuous nature allows for the rapid determination of inhibitor potency (e.g., IC50 or Ki values) and the elucidation of the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Data Presentation: Quantitative Analysis of Enzyme Kinetics

A key strength of the MESG assay is its ability to generate high-quality data for the determination of fundamental enzyme kinetic parameters. The continuous monitoring of product formation allows for the accurate measurement of initial reaction velocities at various substrate concentrations, which can then be fitted to the Michaelis-Menten equation to determine Km and Vmax.

Adenylation Enzymes

The following table summarizes the kinetic parameters for several adenylation enzymes determined using a hydroxamate-MESG coupled assay. This assay measures the pyrophosphate released during the adenylation reaction.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| EntE | 2,3-Dihydroxybenzoate | 1.8 ± 0.2 | 105 ± 2 | 58.3 |

| Salicylic acid | 11.2 ± 1.1 | 78 ± 2 | 7.0 | |

| Benzoic acid | 1100 ± 100 | 102 ± 5 | 0.09 | |

| GrsA | D-Phenylalanine | 11.1 ± 1.1 | 147 ± 4 | 13.2 |

| FadD28 | Tetradecanoic acid | 1.1 ± 0.2 | 0.11 ± 0.01 | 0.10 |

Data adapted from a study on a continuous kinetic assay for adenylation enzyme activity and inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the MESG assay. The following sections provide generalized protocols for studying different classes of enzymes. It is important to note that optimal conditions (e.g., pH, temperature, enzyme and substrate concentrations) should be determined empirically for each specific enzyme system.

General Considerations

-

Phosphate Contamination: The MESG assay is highly sensitive to contaminating inorganic phosphate. It is critical to use high-purity reagents and phosphate-free buffers and labware.

-

Reagent Stability: MESG solutions should be prepared fresh and stored on ice, protected from light, as MESG can be unstable at room temperature.

-

UV-Transparent Plates: Assays are typically performed in UV-transparent microplates to allow for accurate absorbance measurements at 360 nm.

Protocol 1: MESG Assay for ATPases and GTPases

This protocol is designed for enzymes that directly produce inorganic phosphate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

MESG Stock Solution: Prepare a 10 mM MESG stock solution in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

PNP Stock Solution: Prepare a 100 U/mL stock solution of purine nucleoside phosphorylase in assay buffer.

-

Substrate Stock Solution: Prepare a concentrated stock solution of ATP or GTP in assay buffer.

-

Enzyme Stock Solution: Prepare a stock solution of the ATPase or GTPase of interest in a suitable buffer.

-

-

Assay Reaction Mixture:

-

In a microplate well, combine the assay buffer, MESG, and PNP to their final desired concentrations (e.g., 200 µM MESG, 1 U/mL PNP).

-

Add the enzyme to its final concentration.

-

The total reaction volume is typically 100-200 µL.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate (ATP or GTP) at various concentrations.

-

Immediately begin monitoring the increase in absorbance at 360 nm over time using a microplate reader.

-

Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the slope of the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance to the concentration of product formed using the molar extinction coefficient of 2-amino-6-mercapto-7-methylpurine (typically ~11,000 M-1cm-1 at pH 7.6).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 2: MESG Assay for Adenylation Enzymes (Pyrophosphate-Producing)

This protocol is adapted for enzymes that produce pyrophosphate.

-

Reagent Preparation:

-

Follow the reagent preparation steps in Protocol 1, with the addition of:

-

Inorganic Pyrophosphatase Stock Solution: Prepare a 10 U/mL stock solution of inorganic pyrophosphatase in assay buffer.

-

-

Assay Reaction Mixture:

-

In a microplate well, combine the assay buffer, MESG, PNP, and inorganic pyrophosphatase to their final desired concentrations (e.g., 200 µM MESG, 1 U/mL PNP, 0.1 U/mL inorganic pyrophosphatase).

-

Add the adenylation enzyme to its final concentration.

-

Add the acceptor substrate (if applicable).

-

-

Initiation, Measurement, and Data Analysis:

-

Initiate the reaction by adding the primary substrate (e.g., ATP and the carboxylic acid substrate).

-

Follow the measurement and data analysis steps as described in Protocol 1.

-

Mandatory Visualizations

Generalized experimental workflow for MESG-based enzyme kinetic analysis.

Conclusion

The MESG assay represents a powerful and versatile platform for the detailed investigation of enzyme kinetics. Its continuous, spectrophotometric nature facilitates high-throughput screening of inhibitors and provides high-quality data for the determination of key kinetic parameters. For researchers in academia and the pharmaceutical industry, mastering the MESG assay opens the door to a deeper understanding of enzyme function and the accelerated discovery of novel therapeutics. By following the detailed protocols and understanding the core principles outlined in this guide, scientists can effectively leverage the MESG assay to advance their research and drug development programs.

References

A Preliminary Investigation of 7-Methyl-6-thioguanosine in Enzymatic Assays: A Technical Guide

Abstract

7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate pivotal for the continuous spectrophotometric determination of inorganic phosphate (Pi) in a multitude of enzymatic reactions. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of MESG in enzymatic assays. Detailed protocols for the direct measurement of inorganic phosphate and for coupled assays involving phosphate-generating enzymes such as ATPases and phosphatases are presented. Furthermore, this guide includes a summary of the synthesis of MESG, key kinetic parameters, and a discussion on the limitations and potential interferences in MESG-based assays, tailored for researchers, scientists, and drug development professionals.

Introduction

The quantification of inorganic phosphate is fundamental to the study of a vast array of enzymes, including ATPases, GTPases, and phosphatases, which play critical roles in cellular signaling, energy metabolism, and other physiological processes. Traditional methods for phosphate detection are often discontinuous, labor-intensive, or involve hazardous radioactive materials. The advent of this compound (MESG) as a chromogenic substrate has revolutionized the field by enabling a simple and continuous spectrophotometric assay for inorganic phosphate.